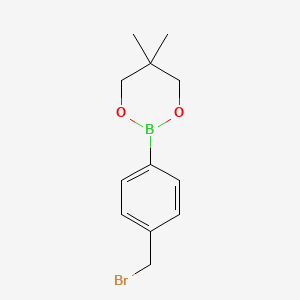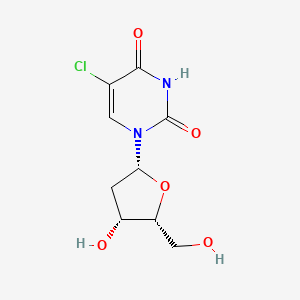![molecular formula C8H11NO3 B1146253 Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- CAS No. 152420-78-5](/img/structure/B1146253.png)
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- is a specialized organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.17784 g/mol. This compound is characterized by its unique structure, which includes an oxazolidinylidene ring substituted with an isopropyl group and an oxo group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The preparation of Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with an isopropyl-substituted oxazolidinone under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the dehydrogenation of alcohols in the presence of metal catalysts like copper can be employed to synthesize this compound .
Analyse Chemischer Reaktionen
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- involves its interaction with specific molecular targets and pathways. For example, it can undergo reductive amination, where it reacts with amines to form imines, which are then reduced to amines . This process is facilitated by reducing agents such as sodium cyanoborohydride. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- can be compared with other similar compounds, such as acetaldehyde and other oxazolidinone derivatives. While acetaldehyde is a simple aldehyde with the formula C2H4O, the presence of the oxazolidinylidene ring and isopropyl group in Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- imparts unique chemical properties and reactivity . Other similar compounds include various substituted oxazolidinones, which may differ in their substituent groups and overall reactivity .
Eigenschaften
CAS-Nummer |
152420-78-5 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.17784 |
Synonyme |
Acetaldehyde, [4-(1-methylethyl)-5-oxo-2-oxazolidinylidene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)








